4-chloro-1,7-naphthyridin-2-amine
Description
4-Chloro-1,7-naphthyridin-2-amine is a halogenated naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 5. The compound features a chlorine substituent at position 4 and an amine group at position 6. Its synthesis typically involves amination reactions of halogenated precursors, such as 5,8-dichloro-1,7-naphthyridine, under strongly basic conditions (e.g., KNH₂/NH₃) followed by oxidation with KMnO₄, yielding moderate efficiencies (~52%) .
Properties
CAS No. |
2168130-42-3 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Acid catalyst : Acetic acid, sulfuric acid, or phosphoric acid.
-
Temperature : 45–75°C to balance reaction rate and byproduct formation.
-
Molar ratios : A 0.5–1.5:1 ratio of 1,1,3,3-tetramethoxypropane to diaminopyridine ensures complete cyclization.
| Starting Material | Acid Used | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2,4-Diamino-5-chloropyridine | H₃PO₄ | 70 | 72 | 96 |
| 2,4-Diaminopyridine | CH₃COOH | 50 | 68 | 94 |
Mechanistic Insight : The acid catalyzes the formation of an intermediate enol ether, which undergoes nucleophilic attack by the diamine’s amino group, followed by dehydration to form the naphthyridine ring. The chlorine atom is introduced either via a pre-chlorinated diaminopyridine or through post-cyclization halogenation.
Halogenation-Amination Sequential Synthesis
This two-step approach involves synthesizing a dichloro-1,7-naphthyridine intermediate, followed by selective amination at position 2. The method draws inspiration from the nucleophilic aromatic substitution (SₙAr) reactions described in the synthesis of 1,3-diamino-2,7-naphthyridines.
Synthesis of 2,4-Dichloro-1,7-Naphthyridine
The dichloro intermediate is prepared via:
Selective Amination at Position 2
Amination is achieved using ammonia or ammonium hydroxide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C). The selectivity for position 2 over position 4 is attributed to the stronger electron-withdrawing effect of the adjacent nitrogen atom, which activates the C-2 position for nucleophilic attack.
| Dichloro Intermediate | Amine Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichloro-1,7-naphthyridine | NH₄OH | DMF | 100 | 65 |
| 2,4-Dichloro-1,7-naphthyridine | NH₃ (g) | Ethanol | 80 | 58 |
Key Challenge : Competing amination at position 4 necessitates careful control of stoichiometry and reaction time. Excess amine or prolonged heating leads to di-aminated byproducts.
Direct Chlorination of 1,7-Naphthyridin-2-Amine
Electrophilic chlorination of pre-formed 1,7-naphthyridin-2-amine offers a straightforward route but requires addressing the directing effects of the amine group. The amine’s strong electron-donating nature typically directs electrophiles to the para position (C-6), making C-4 chlorination challenging.
Directed Ortho-Metalation Strategy
To overcome regiochemical limitations, a directed ortho-metalation (DoM) approach is employed:
-
Protection of the amine : Converting the -NH₂ group to a less activating moiety (e.g., -NHAc) using acetic anhydride.
-
Lithiation : Treating the protected compound with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate at C-4.
| Protected Intermediate | Lithiating Agent | Chlorination Reagent | Yield (%) |
|---|---|---|---|
| N-Acetyl-1,7-naphthyridin-2-amine | LDA | Cl₂ | 55 |
| N-Boc-1,7-naphthyridin-2-amine | n-BuLi | C₂Cl₆ | 48 |
Post-Chlorination Steps : Deprotection under acidic (HCl) or basic (NaOH) conditions regenerates the free amine.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | Single-step ring formation | Requires pre-chlorinated starting materials | 65–72 |
| Halogenation-Amination | High regioselectivity | Multi-step synthesis | 58–65 |
| Direct Chlorination | Utilizes simple reagents | Low regioselectivity without protection | 48–55 |
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,7-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-chloro-1,7-naphthyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, anticancer, and antiviral activities.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and is used in the study of metal complexes.
Mechanism of Action
The mechanism of action of 4-chloro-1,7-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique biological activities. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 7-Chloro-1,5-naphthyridin-3-amine
The 1,5-naphthyridine isomer (7-chloro-1,5-naphthyridin-3-amine) differs in the nitrogen placement (positions 1 and 5) and substituent positions (Cl at 7, NH₂ at 3). This structural variation significantly impacts physicochemical properties:
- Solubility : The 1,5-naphthyridine isomer exhibits moderate solubility in polar solvents due to its amine group, whereas the 1,7-naphthyridine core may confer distinct solubility profiles due to altered dipole moments .
- Reactivity : The 1,5 isomer participates in nucleophilic substitutions and coupling reactions, but its biological activity may differ due to divergent binding interactions with targets .
Halogenated Derivatives: 5,8-Dichloro-1,7-naphthyridin-2-amine
This derivative shares the 1,7-naphthyridine core and amine group but features additional chlorine atoms at positions 5 and 7. Key differences include:
- Synthetic Efficiency : The dibrominated analog (5,8-dibromo-1,7-naphthyridin-2-amine) is synthesized with lower yield (33%) compared to the dichloro variant (52%), suggesting halogen size influences reaction kinetics .
Functionalized Derivatives: 1,7-Naphthyridine-Based Kinase Inhibitors
Compounds such as (2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (51) demonstrate how substituents modulate bioactivity:
- Aryl Groups : Introduction of aryl moieties (e.g., 4-fluorophenyl, 3-methylpyridinyl) via Suzuki coupling enhances selectivity for kinase targets .
- Cyano Groups: The presence of a cyano group at position 3 stabilizes interactions with enzymatic active sites, a feature absent in 4-chloro-1,7-naphthyridin-2-amine .
Pyridine Analogs: 4-Fluoropyridin-2-amine
Simpler heterocycles like 4-fluoropyridin-2-amine highlight the role of ring size and substituent electronegativity:
- Ring Size: The monocyclic pyridine core lacks the conjugated π-system of naphthyridines, reducing aromatic stability and complexity in drug design.
- Halogen Effects : Fluorine’s high electronegativity and small size may improve metabolic stability compared to chlorine in naphthyridines .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Efficiency : Halogen type and position critically affect yields. Brominated analogs exhibit lower efficiency than chlorinated ones due to steric and electronic factors .
- Biological Activity: Functionalization with aryl and cyano groups (e.g., compound 51) enhances kinase selectivity, suggesting that this compound could serve as a scaffold for targeted modifications .
- Solubility and Reactivity : The 1,5-naphthyridine isomer’s solubility in polar solvents underscores the role of nitrogen placement in pharmacokinetics .
Q & A
Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?
- Methodological Answer : Introduce carboxylate or pyridyl groups via post-synthetic modification. For example, react the NH₂ group with succinic anhydride to form amide-linked ligands. Compare with analogous pyrimidine-based MOFs (e.g., 4-chloro-6-methylpyrimidin-2-amine in ) to assess porosity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
